6-Bromo-3-chloro-4-hydroxy-2-methylquinoline
Overview
Description
“6-Bromo-3-chloro-4-hydroxy-2-methylquinoline” is a chemical compound that belongs to the group of quinolone antibiotics . Its empirical formula is C10H7BrClNO .
Molecular Structure Analysis
The molecular weight of “this compound” is 272.52 g/mol . The SMILES string representation of the molecule isCc1cc(O)c2cc(Br)ccc2n1
. Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 272.52 g/mol .Scientific Research Applications
Synthesis and Chemical Analysis
- Knorr Synthesis : 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline is synthesized using a Knorr reaction, involving a condensation between b-keto esters and 4-bromoaniline, followed by cyclization (Wlodarczyk et al., 2011).
Antifungal Activity
- Fungitoxicity : This compound has demonstrated antifungal activity against various fungi like Aspergillus niger and Trichophyton mentagrophytes (Gershon, Clarke & Gershon, 1996).
Chemical Transformations
- Preparation of Quinoline Derivatives : It's used in the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones, illustrating the regiochemistry in nucleophilic substitution reactions (Choi & Chi, 2004).
- Photoelectron Spectroscopy : The compound's ionization potentials and molecular orbital energies have been studied, offering insights into its electronic properties (Ahmed et al., 1997).
Photochromic Applications
- Spiropyrans and Spirooxazines : This compound is used in the synthesis of photochromic spiro[indoline-2,2′-2H- pyrano[3,2-h]quinolines], which have potential applications in molecular switches and sensors (Voloshin et al., 2008).
Antimicrobial Potentials
- Antimicrobial Activities : In the context of food preservation, the antimicrobial activities of 4-methylquinoline analogues, including compounds related to this compound, have been investigated (Kim et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-3-chloro-2-methyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-5-9(12)10(14)7-4-6(11)2-3-8(7)13-5/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJPCOQHZHJLPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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